molecular formula C6H9F3O3 B3367839 (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester CAS No. 197785-84-5

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

Cat. No.: B3367839
CAS No.: 197785-84-5
M. Wt: 186.13 g/mol
InChI Key: HUCCJSWZXCFGFK-YFKPBYRVSA-N
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Description

(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester typically involves the esterification of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this ester can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as solid acid resins can be employed to facilitate the esterification process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition .

Comparison with Similar Compounds

Uniqueness: (S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring these characteristics .

Properties

IUPAC Name

ethyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCJSWZXCFGFK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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